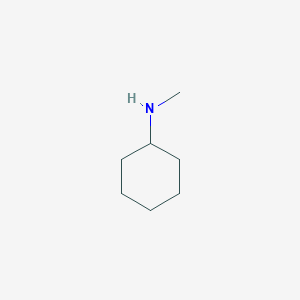

N-Methylcyclohexylamine

Overview

Description

N-Methylcyclohexylamine is a secondary aliphatic amine characterized by the presence of a methyl group and a cyclohexyl group. It is a clear, colorless to yellow liquid with a boiling point of 149°C and a density of 0.868 g/mL at 25°C . This compound is slightly soluble in water and is known for its strong irritant properties to skin and eyes .

Synthetic Routes and Reaction Conditions:

Hydrogenation of Methylaniline: this compound can be synthesized by hydrogenating methylaniline over a supported nickel catalyst.

Cyclohexanone and Methylamine: Another method involves the reaction of cyclohexanone with methylamine under hydrogenation conditions.

Cyclohexylamine and Methanol: Cyclohexylamine reacts with methanol over copper, zinc, or copper-calcium catalysts.

Industrial Production Methods: The industrial production of this compound typically follows the hydrogenation of methylaniline or the reaction of cyclohexanone with methylamine under controlled conditions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of corresponding oxides.

Reduction: This compound can be reduced to form various derivatives, depending on the reagents and conditions used.

Substitution: this compound can participate in substitution reactions, where the methyl or cyclohexyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemical Synthesis

1.1 Role as an Intermediate

NMCHA is utilized as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. It is involved in the production of peptide-based drugs, where it acts as a coupling agent in solid-phase peptide synthesis (SPPS). For instance, NMCHA can be used in conjunction with dichloromethane (DCM) to facilitate the formation of peptide bonds, enabling the efficient synthesis of complex peptides and peptidomimetics .

1.2 Peptide Synthesis

In peptide synthesis protocols, NMCHA serves as a critical reagent. It has been reported that a 10% solution of NMCHA in DCM can enhance reaction yields when synthesizing specific peptides . This application is particularly significant for developing therapeutic peptides that target various diseases.

Corrosion Inhibition

2.1 Carbon Steel Protection

NMCHA has demonstrated efficacy as a corrosion inhibitor for carbon steel in petroleum/water mixtures. Its protective properties stem from its ability to form stable films on metal surfaces, thereby reducing oxidation rates and extending the lifespan of metal components . The mechanism involves the adsorption of NMCHA onto the metal surface, which creates a barrier against corrosive agents.

Environmental Applications

3.1 CO2 Absorption

Recent studies have investigated NMCHA's potential for CO2 solubility in aqueous solutions. Experimental data indicate that NMCHA can effectively absorb CO2 at elevated pressures and temperatures, making it a candidate for carbon capture technologies . This application is crucial for mitigating greenhouse gas emissions and addressing climate change.

5.1 Peptide-Based Vaccine Development

A notable case study involves the use of NMCHA in synthesizing peptide-based vaccine candidates against Group A Streptococcus. The study highlighted how NMCHA facilitated the conjugation of peptide antigens to carrier proteins, enhancing immunogenicity and efficacy .

5.2 Corrosion Studies

Another case study examined the performance of NMCHA as a corrosion inhibitor in oil pipelines. The results showed a significant reduction in corrosion rates compared to untreated controls, emphasizing NMCHA's practical applications in industrial settings .

Mechanism of Action

The mechanism of action of N-Methylcyclohexylamine involves its interaction with various molecular targets and pathways. As a secondary amine, it can act as a Bronsted base, accepting protons from donor molecules . This property allows it to participate in various chemical reactions and biological processes.

Comparison with Similar Compounds

Cyclohexylamine: Similar in structure but lacks the methyl group.

N,N-Dimethylcyclohexylamine: Contains two methyl groups instead of one.

N-Ethylcyclohexylamine: Contains an ethyl group instead of a methyl group.

Uniqueness: N-Methylcyclohexylamine is unique due to its specific combination of a methyl group and a cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .

Biological Activity

N-Methylcyclohexylamine (NMCHA) is a cyclic amine with potential applications in various fields, including pharmaceuticals and chemical synthesis. This article explores its biological activity, including its pharmacological effects, toxicity, and potential therapeutic uses based on diverse research findings.

This compound has the molecular formula and is classified as a secondary amine. It is structurally related to cyclohexylamine, differing by the presence of a methyl group attached to the nitrogen atom. Its unique structure contributes to its biological properties.

Antimicrobial Properties

Research indicates that NMCHA exhibits antimicrobial activity against various bacterial strains. A study demonstrated that compounds similar to NMCHA showed significant inhibition of bacterial growth, suggesting potential applications in developing antimicrobial agents . The mechanism of action may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways.

Neuropharmacological Effects

NMCHA has been investigated for its effects on the central nervous system. Preliminary studies suggest that it may influence neurotransmitter systems, particularly through interactions with monoamine oxidase (MAO) enzymes. Inhibition of these enzymes can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial in mood regulation and cognitive functions .

Table 1: Summary of Neuropharmacological Effects of NMCHA

| Effect | Mechanism of Action | Reference |

|---|---|---|

| MAO Inhibition | Increases serotonin and dopamine | |

| Potential Antidepressant | Modulates neurotransmitter levels |

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of NMCHA. The U.S. Environmental Protection Agency (EPA) has published provisional peer-reviewed toxicity values for NMCHA, indicating that while it exhibits some toxic effects at high concentrations, its risk profile remains manageable when used appropriately .

Table 2: Toxicity Profile of this compound

| Endpoint | Value | Reference |

|---|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg | |

| Skin Irritation | Moderate irritation | |

| Eye Irritation | Severe irritation |

Case Studies

- Neuroprotective Effects : A case study involving NMCHA highlighted its potential neuroprotective effects in models of neurodegenerative diseases. The compound demonstrated the ability to reduce oxidative stress markers and improve cognitive function in animal models .

- Antidepressant Activity : Another study focused on NMCHA's role in alleviating symptoms of depression in rodent models. Results indicated significant improvements in behavior tests associated with anxiety and depression, supporting its use as a potential antidepressant .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-Methylcyclohexylamine in laboratory settings?

this compound is corrosive (R35) and requires stringent safety measures. Researchers must:

- Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation (R20/21/22) .

- Flush eyes or skin with water for 15+ minutes upon contact and seek immediate medical attention .

- Store in airtight containers at controlled temperatures to prevent degradation .

- Dispose of waste via certified hazardous waste handlers to comply with federal regulations .

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Infrared Spectroscopy (IR): Identify secondary amine N-H wagging peaks at 736 cm⁻¹ (broad due to hydrogen bonding) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Confirm molecular weight (114.2081 g/mol) and detect impurities using retention time matching .

- Solubility Testing: Validate solubility in water (5.4 g/100 mL at 20°C) as a purity indicator .

Q. What synthetic routes are effective for producing this compound?

- Reaction with Electrophilic Agents: React cyclohexylamine with methylating agents (e.g., methyl iodide) under controlled pH to avoid over-alkylation .

- Stereochemical Considerations: Ensure spatial arrangement of the cyclohexyl group to enhance reactivity, as seen in reactions with α,β-unsaturated carbonyl compounds .

Advanced Research Questions

Q. How does this compound perform in CO₂ capture systems compared to tertiary amines like DMCA?

- Thermomorphic Solvent Behavior: In blends with dimethylcyclohexylamine (DMCA), this compound enables low-temperature phase separation post-CO₂ desorption, reducing energy costs. Optimal molar ratios (e.g., 1:1 DMCA:MCA) achieve >90% desorption efficiency under solar irradiation .

- Absorption Kinetics: Higher basicity (pKa ~10.5) enhances CO₂ absorption rates but may require co-solvents to mitigate viscosity .

Q. What thermodynamic inconsistencies arise in ternary mixtures containing this compound, and how can they be resolved?

- Excess Thermodynamic Properties: Deviations in viscosity and enthalpy in mixtures with bromobenzene and 1-alkanols at 303.15 K suggest non-ideal molecular interactions. Use Redlich-Kister equations to model excess Gibbs free energy (ΔG^E) and identify azeotropic behavior .

- Spectroscopic Validation: NMR or FTIR can detect hydrogen bonding anomalies contributing to deviations .

Q. How do stereochemical variations in amine substrates influence reaction yields with this compound?

- Case Study: this compound reacts efficiently with α,β-unsaturated ketones (e.g., la) due to reduced steric hindrance from the cyclohexyl ring, achieving >70% yield. In contrast, branched analogs (e.g., N-methylisopropylamine) show negligible reactivity .

- Mechanistic Insight: DFT calculations reveal transition-state stabilization via cyclohexyl ring conjugation, lowering activation energy .

Q. What advanced characterization techniques are needed to resolve contradictions in solubility data?

- Dynamic Light Scattering (DLS): Measure aggregation behavior in aqueous solutions, which may explain discrepancies in reported solubility (e.g., 5.4 g/100 mL at 20°C vs. batch-dependent variations) .

- Isothermal Titration Calorimetry (ITC): Quantify solute-solvent interaction enthalpy to refine solubility models .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist on the stability of this compound under long-term storage?

- Degradation Pathways: Oxidation or hydrolysis may occur, forming cyclohexanol or methylamine derivatives. Batch-specific impurities (e.g., residual solvents) accelerate degradation .

- Mitigation Strategy: Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf-life criteria .

Q. Methodological Best Practices

Properties

IUPAC Name |

N-methylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-8-7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUVJUMINZSXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Record name | METHYL CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059216 | |

| Record name | N-Methylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl cyclohexylamine appears as a water-white liquid. Slightly soluble in water and floats on water. A strong irritant to skin and eyes. Corrosive. Used as a solvent. | |

| Record name | METHYL CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

100-60-7 | |

| Record name | METHYL CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLCYCLOHEXYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLCYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH8PF4C1OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.